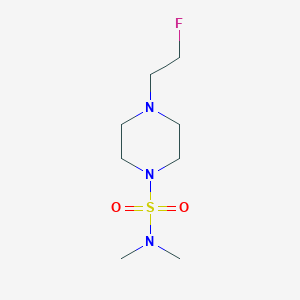

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is a fluorinated piperazine derivative. This compound is of interest due to its unique chemical structure, which includes a piperazine ring substituted with a 2-fluoroethyl group and a sulfonamide moiety. The presence of fluorine in organic compounds often imparts unique properties, such as increased metabolic stability and altered biological activity, making this compound valuable in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with 2-fluoroethyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is being investigated as a pharmaceutical intermediate. Its structural characteristics are believed to contribute to the development of drugs with improved efficacy and reduced side effects. The sulfonamide group is particularly notable for its role in various therapeutic agents, including antibiotics and antitumor drugs.

Case Study: Antitumor Activity

Research has indicated that compounds containing similar piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of piperazine have been shown to inhibit tyrosine kinases involved in cancer progression .

Neuroscience Applications

This compound is also being explored for its potential effects on neurotransmitter systems. Studies suggest that piperazine derivatives can modulate serotonin receptors, which may lead to new treatments for mood disorders and anxiety .

Biological Target Interactions

The presence of the fluorine atom in this compound enhances its ability to interact with biological targets. Research has focused on its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

Table 1: Biological Activities of Piperazine Derivatives

| Compound Name | Biological Target | Activity | Reference |

|---|---|---|---|

| This compound | Serotonin Receptors | Modulation | |

| Piperazine Derivative A | Kinase Inhibitor | Cytotoxicity | |

| Piperazine Derivative B | Antibacterial | MIC < 0.5 μg/mL |

Synthesis and Production

The synthesis of this compound typically involves the reaction of N,N-dimethylpiperazine with 2-fluoroethyl sulfonyl chloride under basic conditions. This method allows for the production of this compound in a laboratory setting, while industrial production may utilize continuous flow reactors for efficiency.

Specialty Chemicals

In addition to pharmaceutical applications, this compound is also being explored for use in specialty chemicals. Its unique properties may lend themselves to applications in materials science, such as the development of polymers with enhanced performance characteristics.

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry, biological research, and industrial chemistry. Ongoing research is likely to uncover further therapeutic potentials and applications in various fields. Future studies should focus on elucidating the mechanisms underlying its biological activities and exploring its efficacy in clinical settings.

Mécanisme D'action

The mechanism of action of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparaison Avec Des Composés Similaires

2-Fluoroethylamine: Another fluorinated compound with a simpler structure.

N,N-Dimethylpiperazine: Lacks the fluorine and sulfonamide groups, making it less versatile.

Sulfonamide Derivatives: Various sulfonamide compounds with different substituents.

Uniqueness: 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of a fluorinated ethyl group and a sulfonamide moiety on a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Activité Biologique

4-(2-Fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is a compound with significant potential in medicinal chemistry. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₉H₁₄F N₃O₂S

- Molecular Weight : 233.29 g/mol

The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with various targets.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds in the piperazine class have shown inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. This suggests that this compound may also exhibit enzyme inhibition properties, which could be explored further in pharmacological studies .

- Antimicrobial Activity : Piperazine derivatives have demonstrated significant antimicrobial effects against various pathogens. The sulfonamide moiety in this compound may contribute to its antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of this compound:

- Antibacterial Activity : Preliminary evaluations indicate that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Comparative studies suggest that it may be more effective than traditional antibiotics in certain contexts .

- Antitumor Effects : The compound has been investigated for its potential antitumor effects, particularly against IDH1 mutant cancers. In vitro studies have shown that it may inhibit tumor cell proliferation via apoptotic pathways .

Case Studies and Research Findings

Several key studies have explored the biological activity of related piperazine compounds, providing insights into the potential efficacy of this compound:

Propriétés

IUPAC Name |

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYYMXPAJKHWGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.